N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide
Description
N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of methoxy and methyl groups attached to a phenyl ring, along with an acetamide functional group
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-5-4-6-14(9-12)11-17(19)18-15-10-13(2)7-8-16(15)20-3/h4-10H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVAVZZSMZUPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 3-methylphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent reaction conditions and improving overall productivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The acetamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The acetamide group can form hydrogen bonds with biological targets, influencing the compound’s biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(3-methylphenyl)acetamide
- N-(2-methylphenyl)-2-(3-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)-2-phenylacetamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-(3-methylphenyl)acetamide stands out due to the specific positioning of the methoxy and methyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
